An In-Depth Technical Guide to 3-Methoxy-2-methyl-4-nitropyridine 1-oxide: Properties, Reactivity, and Synthetic Utility
An In-Depth Technical Guide to 3-Methoxy-2-methyl-4-nitropyridine 1-oxide: Properties, Reactivity, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxy-2-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its strategic arrangement of electron-withdrawing and -donating groups on a pyridine N-oxide scaffold makes it a potent electrophile and a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, anticipated spectroscopic profile, key reactive pathways, and its established role as a precursor in the synthesis of pharmaceutical agents. Particular emphasis is placed on its susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic value.
Core Chemical and Physical Properties
The fundamental identity and physical characteristics of 3-Methoxy-2-methyl-4-nitropyridine 1-oxide are summarized below. These properties are essential for its handling, reaction setup, and purification.
Identifiers and Molecular Formula
| Property | Value | Source |
| CAS Number | 15931-25-6 | [1] |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Canonical SMILES | COc1c([O-])ccc1C | [1] |
| InChIKey | UTOYOMYYDAWZBO-UHFFFAOYSA-N | [1] |
Physical Characteristics
| Property | Value | Source |
| Appearance | Pale yellow crystals | [2] |
| Melting Point | Data not available; related compound 3-Methyl-4-nitropyridine N-oxide melts at 136-138 °C.[3] | |
| Solubility | Soluble in methanol and toluene.[2] | |
| LogP | 1.86350 | [1] |
Anticipated Spectroscopic Profile
While dedicated, published spectra for this specific molecule are not widely available, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[4][5][6]
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely doublets, corresponding to the protons on the pyridine ring. - Methoxy Protons: A sharp singlet around δ 3.5-4.0 ppm, integrating to 3H. - Methyl Protons: A sharp singlet around δ 2.0-2.5 ppm, integrating to 3H. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-160 ppm range, including quaternary carbons attached to the methoxy, methyl, and nitro groups. - Methoxy Carbon: A signal around δ 55-60 ppm. - Methyl Carbon: A signal in the upfield region, around δ 15-20 ppm. |
| Infrared (IR) | - N-O Stretch (N-oxide): A strong band around 1240-1260 cm⁻¹.[6] - NO₂ Asymmetric Stretch: A strong band around 1500-1550 cm⁻¹. - NO₂ Symmetric Stretch: A strong band around 1340-1350 cm⁻¹.[6] - C=C/C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 184.05. - Key Fragments: Expect losses corresponding to NO₂ (m/z = 46), O (m/z = 16), and CH₃ (m/z = 15). |
Synthesis and Manufacturing Pathway
The synthesis of 3-Methoxy-2-methyl-4-nitropyridine 1-oxide is not explicitly detailed in a single source. However, a logical and established route can be constructed based on standard heterocyclic chemistry protocols: the oxidation of a substituted pyridine followed by regioselective nitration. The nitration of pyridine N-oxides is a well-documented and reliable transformation.[7][8]
Caption: Representative workflow for the synthesis of the title compound.
Protocol: Representative Nitration of a Pyridine 1-Oxide
This protocol is adapted from the synthesis of the closely related 3-methyl-4-nitropyridine-1-oxide and serves as an authoritative model for the nitration step.[7] The causality for using a strong acid medium (sulfuric acid) is to protonate the N-oxide, which further activates the 4-position towards electrophilic attack by the nitronium ion (NO₂⁺) generated in situ from nitric acid.
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and immersed in an ice-salt bath, slowly add the precursor, 3-methoxy-2-methylpyridine 1-oxide, to cold (0–5 °C) concentrated sulfuric acid.
-
Nitrating Agent Addition: While maintaining the low temperature (approx. 10 °C), add fuming nitric acid dropwise or in small portions with vigorous stirring.
-
Reaction: Attach a condenser and slowly raise the temperature of the reaction mixture using an oil bath to 95–100 °C. The onset of gas evolution indicates the start of the reaction.
-
Control: The reaction can become vigorous. It is critical to have an ice-water bath on standby to control the exotherm. Once the initial vigorous reaction subsides, heating is continued at 100–105 °C for approximately 2 hours to ensure completion.[7]
-
Workup: Cool the reaction mixture to 10 °C and carefully pour it onto crushed ice.
-
Neutralization & Isolation: Slowly add a base, such as sodium carbonate, in portions to neutralize the acid. This will cause the precipitation of the yellow crystalline product.[7]
-
Purification: Collect the solid product by suction filtration, wash thoroughly with water, and dry. Further purification can be achieved by extraction with a suitable organic solvent (e.g., chloroform, toluene) followed by recrystallization.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Methoxy-2-methyl-4-nitropyridine 1-oxide is dominated by the powerful electron-withdrawing effects of the N-oxide and the 4-nitro group. These groups render the C4 position of the pyridine ring highly electron-deficient and thus exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .[9][10]
The methyl and methoxy groups at the C2 and C3 positions exert secondary electronic and steric influences. The methyl group is a weak electron-donating group, while the methoxy group is electron-donating via resonance but electron-withdrawing via induction.[9][11] Sterically, they may hinder the approach of very bulky nucleophiles, but for small nucleophiles like methoxide, the reaction proceeds efficiently.
Caption: SNAr mechanism showing nucleophilic attack and formation of the stable Meisenheimer intermediate.
Protocol: Nucleophilic Substitution with Sodium Methoxide
This validated protocol demonstrates the displacement of the nitro group, a key transformation highlighting the compound's utility.[2]
-
Setup: In a suitable reaction vessel, suspend 4.5 g (25 mmol) of 3-methoxy-2-methyl-4-nitropyridine 1-oxide in 75 ml of dry methanol.[2]
-
Reagent Addition: Add 4.7 ml of a 30% sodium methylate solution in methanol. The choice of sodium methylate provides the methoxide nucleophile required for the substitution.
-
Reaction Conditions: Stir the mixture at 40°C for 16 hours.[2] The mild heating facilitates the reaction without promoting significant side products.
-
Quenching and Neutralization: Cool the mixture and adjust the pH to 7 using concentrated sulfuric acid. This step neutralizes the excess sodium methylate.
-
Workup: Filter the mixture and concentrate the filtrate completely in vacuo. The resulting residue is taken up in 50 ml of toluene, and the solution is filtered again to remove insoluble salts.[2]
-
Isolation: The toluene filtrate is concentrated to dryness. The resulting yellow oily residue is crystallized on an ice bath.
-
Purification: The crystalline solid is further purified by stirring with 30 ml of petroleum ether (50/70) at 40°C, yielding 3,4-dimethoxy-2-methyl-pyridine 1-oxide as pale yellow crystals.[2]
Applications in Drug Discovery and Development
The primary application of 3-Methoxy-2-methyl-4-nitropyridine 1-oxide is as a pivotal intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The methoxy group is a prevalent and valuable substituent in drug design, influencing binding affinity, metabolic stability, and physicochemical properties.[12] The pyridine N-oxide moiety itself is a known pharmacophore with diverse biological activities.[8][13]
A direct and commercially relevant application is its role as a precursor to Pantoprazole Sulfide , a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[1]
Caption: Role as a key intermediate in the synthesis of Pantoprazole precursors.
Safety, Handling, and Storage
Specific safety data for 3-Methoxy-2-methyl-4-nitropyridine 1-oxide is limited. Therefore, a conservative approach based on data from structurally analogous compounds, such as 3-methyl-4-nitropyridine 1-oxide and 2,3-dimethyl-4-nitropyridine 1-oxide, is mandatory.[3][14][15]
| Hazard Class | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [15][16] |
| Eye Irritation | H319: Causes serious eye irritation | [15][16] |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | [3] |
| Carcinogenicity | H351: Suspected of causing cancer | [3][17] |
Precautionary Measures & PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14][17]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves (e.g., nitrile).[14]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[14][16]
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[3]
-
Clothing: Wear a lab coat or long-sleeved clothing to prevent skin exposure.[14]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14][16]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]
Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 3-Methoxy-2-methyl-4-nitropyridine 1-oxide.
Conclusion
3-Methoxy-2-methyl-4-nitropyridine 1-oxide is a synthetically valuable building block whose chemical properties are defined by its activated pyridine N-oxide system. Its predictable and efficient reactivity in nucleophilic aromatic substitution reactions makes it an important intermediate for introducing complex functionalities, particularly in the synthesis of pharmaceuticals. For researchers in drug development, a thorough understanding of its reactivity, handling requirements, and synthetic potential is crucial for leveraging this potent intermediate in the design and creation of novel chemical entities.
References
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Chemsrc. (2025, August 25). CAS#:15931-25-6 | 3-methoxy-2-methyl-4-nitropyridine 1-oxide. Retrieved from Chemsrc. [Link]
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Fisher Scientific. (2011, June 7). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [Link]
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PubChem. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. Retrieved from PubChem. [Link]
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PubChem. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. Retrieved from PubChem. [Link]
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Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from Organic Syntheses. [Link]
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ResearchGate. (n.d.). Synthesis and crystal structure of 3-nitrophthalic acid·3-methyl-4- nitropyridine N-oxide adducts. Retrieved from ResearchGate. [Link]
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Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from Chemistry Steps. [Link]
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ResearchGate. (2025, December 6). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Retrieved from ResearchGate. [Link]
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Sci-Hub. (n.d.). Crystal and Molecular Structure of 3-(N-Methoxy-N-methylcarbamoyl)- 2,2,5,5-tetramethyl-1-oxy-pyrroline. Retrieved from Sci-Hub. [Link]
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ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from ResearchGate. [Link]
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Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
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